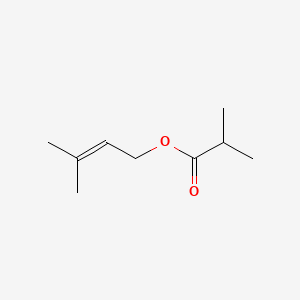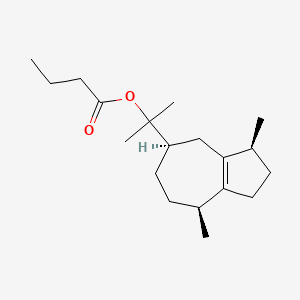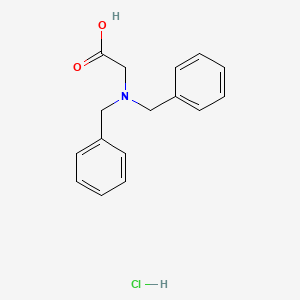
Docosanoate de vinyle
Vue d'ensemble
Description
Vinyl docosanoate is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a vinyl ester of docosanoic acid, which is a long-chain fatty acid that is found in various natural sources. Vinyl docosanoate has been synthesized using various methods, and its unique properties have made it an attractive molecule for researchers in various fields.
Applications De Recherche Scientifique
Synthèse asymétrique catalytique
Le docosanoate de vinyle peut être utilisé dans des procédés de synthèse asymétrique catalytique. La capacité du composé à former des carbocations vinyliques en fait un intermédiaire précieux dans les réactions stéréosélectives. Ces réactions sont cruciales dans la préparation des produits pharmaceutiques et la construction enzymatique des produits naturels. Le contrôle énantiomérique fourni par les catalyseurs utilisant le this compound est important pour créer des molécules ayant la chiralité souhaitée, ce qui est essentiel dans le développement de médicaments .
Réactions de polymérisation
Le groupe vinyle dans le this compound permet son utilisation dans diverses techniques de polymérisation, notamment la polymérisation radicalaire. Ce processus est fondamental pour créer une large gamme de matériaux polymères. Le this compound peut être copolymérisé avec d'autres monomères pour produire des polymères ayant des propriétés spécifiques, telles qu'une flexibilité accrue ou une stabilité thermique améliorée .
Polymères biodégradables
La recherche sur la biodégradabilité des polymères à base d'esters vinyliques inclut des composés comme le this compound. Ces études sont essentielles pour développer des matériaux durables qui peuvent se décomposer dans l'environnement. Le this compound pourrait être utilisé pour créer des revêtements, des adhésifs et des matériaux d'emballage offrant une alternative plus écologique aux plastiques traditionnels .
Alternatives aux combustibles
Le potentiel du this compound dans la création de polyperoxydes offre une opportunité d'explorer des carburants alternatifs. Les polyperoxydes présentent un comportement de dégradation exothermique élevé et une autocombustibilité, qui pourraient être exploitées comme source d'énergie renouvelable, réduisant ainsi la dépendance aux combustibles fossiles .
Mécanisme D'action
Target of Action
It is believed to interact with lipid enveloped viruses, including the herpes simplex virus (hsv) . The compound’s primary targets are likely the viral envelope proteins that facilitate viral entry into host cells .
Mode of Action
Vinyl docosanoate is thought to inhibit fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope, thereby preventing viral entry into cells and subsequent viral replication . This mechanism of action is similar to that of docosanol, a related compound .
Biochemical Pathways
It is known that the compound interferes with the process of viral entry into host cells, which is a crucial step in the viral replication cycle . By inhibiting this process, vinyl docosanoate can effectively halt the progression of viral infections.
Pharmacokinetics
It is known that related compounds, such as docosanol, exhibit poor bioavailability
Result of Action
The primary result of vinyl docosanoate’s action is the inhibition of viral replication. By preventing the fusion of the viral envelope with the host cell membrane, the compound effectively stops the virus from entering host cells and replicating . This can help to limit the spread of the virus and reduce the severity of viral infections.
Action Environment
The action of vinyl docosanoate can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by temperature, pH, and the presence of other substances . .
Propriétés
IUPAC Name |
ethenyl docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h4H,2-3,5-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIKSHMNSAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175568 | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21306-13-8 | |
| Record name | Ethenyl docosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21306-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl docosanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyl docosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl docosanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


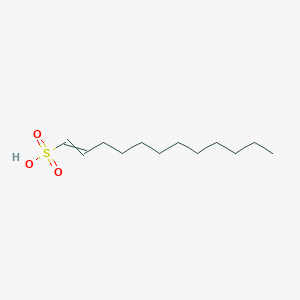
![7-[2-(2-Hydroxymethylethoxy)methylethoxy]tetramethyl-3,6,8,11-tetraoxa-7-phosphatridecane-1,13-diol](/img/structure/B1614974.png)
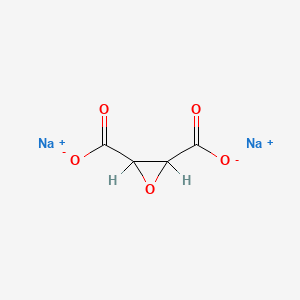
![Benzothiazolium, 2-[2-(acetylphenylamino)ethenyl]-3-ethyl-](/img/structure/B1614978.png)
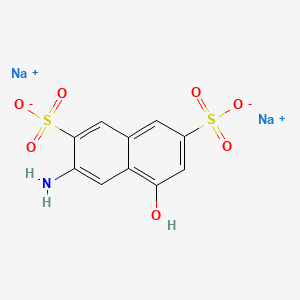

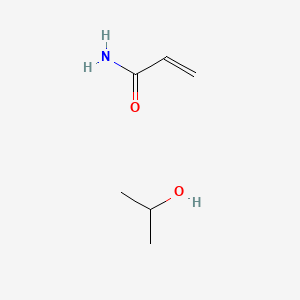
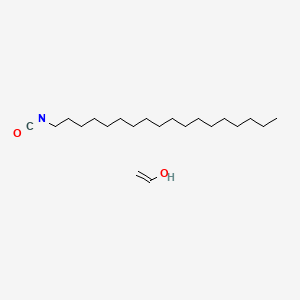
![[(Z)-hex-3-enyl] (E)-2-methylpent-2-enoate](/img/structure/B1614985.png)
